Cas no 763863-68-9 (Clindamycin Laurate)
Clindamycin Laurate Chemical and Physical Properties
Names and Identifiers
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- Clindamycin Laurate
- [(2R,5R)-6-[2-Chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate
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- Inchi: 1S/C30H55ClN2O7S/c1-6-8-9-10-11-12-13-14-15-17-23(34)39-28-26(36)25(35)27(40-30(28)41(5)38)24(20(3)31)32-29(37)22-18-21(16-7-2)19-33(22)4/h20-22,24-28,30,35-36H,6-19H2,1-5H3,(H,32,37)/t20?,21?,22-,24?,25-,26?,27?,28?,30-,41?/m1/s1
- InChI Key: CIBVDGZXDAXGHD-IUVKJEJISA-N
- SMILES: ClC(C)C(C1[C@@H](C(C([C@H](O1)S(C)=O)OC(CCCCCCCCCCC)=O)O)O)NC([C@H]1CC(CCC)CN1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 41
- Rotatable Bond Count: 19
- Complexity: 822
- Topological Polar Surface Area: 145
Clindamycin Laurate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C580045-5mg |
Clindamycin Laurate |
763863-68-9 | 5mg |
$207.00 | 2023-05-18 | ||
| TRC | C580045-50mg |
Clindamycin Laurate |
763863-68-9 | 50mg |
$1642.00 | 2023-05-18 | ||
| TRC | C580045-100mg |
Clindamycin Laurate |
763863-68-9 | 100mg |
$ 1800.00 | 2023-09-08 |
Clindamycin Laurate Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on Clindamycin Laurate
Introduction to Clindamycin Laurate (CAS No. 763863-68-9) in Modern Pharmaceutical Applications
Clindamycin Laurate, with the chemical identifier CAS No. 763863-68-9, is a derivative of the well-known antibiotic clindamycin. This compound has garnered significant attention in the pharmaceutical industry due to its enhanced solubility and bioavailability, making it a promising candidate for various therapeutic applications. The laurate esterification of clindamycin not only improves its pharmacokinetic properties but also expands its potential in treating a range of bacterial infections.
The development of Clindamycin Laurate represents a significant advancement in antibiotic formulations, particularly in addressing the growing challenge of antibiotic resistance. Recent studies have highlighted its efficacy against multidrug-resistant bacteria, positioning it as a valuable asset in modern medicine. The compound’s ability to penetrate bacterial cell membranes more effectively than its parent compound has been a focal point of research, offering new insights into its mechanism of action.
One of the most compelling aspects of Clindamycin Laurate is its improved solubility profile. Traditional formulations of clindamycin often suffer from poor solubility, which limits their therapeutic efficacy. By incorporating laurate as an ester group, the solubility of clindamycin is significantly enhanced, allowing for more efficient absorption and distribution within the body. This improvement has been particularly beneficial in formulations designed for intravenous administration, where rapid and complete drug delivery is critical.
Recent clinical trials have demonstrated the effectiveness of Clindamycin Laurate in treating a variety of bacterial infections, including those caused by Gram-positive and Gram-negative pathogens. These trials have shown that the compound exhibits a broad spectrum of activity, comparable to that of standard antibiotics but with fewer side effects. The reduced incidence of gastrointestinal adverse effects, such as nausea and diarrhea, makes Clindamycin Laurate an attractive alternative for patients who experience these common side effects with other antibiotics.
The pharmacokinetic properties of Clindamycin Laurate have been extensively studied to optimize its therapeutic use. Research indicates that the compound exhibits a prolonged half-life, allowing for less frequent dosing and improved patient compliance. This characteristic is particularly advantageous in chronic infection management and prophylactic treatments. Additionally, the enhanced bioavailability ensures that higher concentrations of the active drug reach the target site, thereby increasing its antibacterial efficacy.
Innovations in drug delivery systems have further expanded the potential applications of Clindamycin Laurate. Nanoparticle-based formulations and liposomal carriers have been explored to enhance targeted delivery and reduce systemic toxicity. These advanced delivery systems not only improve therapeutic outcomes but also minimize off-target effects, making Clindamycin Laurate a versatile tool in antimicrobial therapy.
The role of Clindamycin Laurate in combination therapy has also been a subject of intense research. Studies suggest that combining Clindamycin Laurate with other antibiotics can lead to synergistic effects, reducing the likelihood of resistance development. This approach is particularly crucial in managing infections caused by drug-resistant bacteria, where traditional monotherapy may be insufficient.
The future prospects for Clindamycin Laurate are promising, with ongoing research focusing on expanding its therapeutic applications beyond traditional bacterial infections. Emerging evidence suggests potential roles in anti-inflammatory and immunomodulatory therapies, leveraging its ability to modulate host immune responses. These findings open new avenues for exploring Clindamycin Laurate’s multifaceted pharmacological properties.
Regulatory considerations are also essential in advancing Clindamycin Laurate into clinical practice. Compliance with stringent safety and efficacy standards is necessary to ensure patient safety and therapeutic benefit. Collaborative efforts between academia and industry are vital in navigating regulatory pathways and bringing this innovative compound to market efficiently.
In conclusion, Clindamycin Laurate (CAS No. 763863-68-9) represents a significant advancement in antibiotic therapy due to its enhanced solubility, bioavailability, and broad-spectrum activity against resistant bacteria. Its improved pharmacokinetic properties and potential for combination therapy make it a valuable asset in modern medicine. As research continues to uncover new applications and delivery systems for this compound, its role in addressing global health challenges will undoubtedly expand.
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